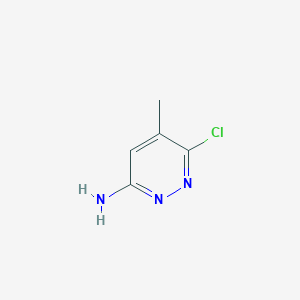

6-Chloro-5-methylpyridazin-3-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-chloro-5-methylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-4(7)8-9-5(3)6/h2H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDLNRUFHRYMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493523 | |

| Record name | 6-Chloro-5-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-87-0 | |

| Record name | 6-Chloro-5-methylpyridazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-methylpyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 6 Chloro 5 Methylpyridazin 3 Amine

Precursor in Pharmaceutical Manufacturing and Drug Discovery

This compound serves as a crucial intermediate in the pharmaceutical industry. nordmann.global Its structure is a key component in the synthesis of a variety of biologically active molecules. The presence of the chloro and amino groups allows for a range of chemical transformations, enabling the construction of diverse molecular scaffolds for drug discovery programs. For instance, the related compound 6-chloro-5-methylpyridin-2-amine (B1439278) is a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis. acs.org

Building Block for Diverse Heterocyclic Compounds

The pyridazine (B1198779) core of 6-Chloro-5-methylpyridazin-3-amine is a foundational element for the synthesis of a wide array of other heterocyclic compounds. georganics.sk Heterocycles are a major class of compounds in medicinal chemistry, and the ability to readily modify the pyridazine ring through reactions at the chloro and amino positions makes this intermediate highly valuable. nih.gov For example, it can be used to synthesize various pyridazine derivatives. georganics.sk

Applications in Agrochemical and Materials Science Research

Beyond pharmaceuticals, this compound and its derivatives are explored in the field of agrochemicals. The structural motifs present in this compound are found in some classes of insecticides. For example, the related N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide is a known insecticide. nih.gov In materials science, the incorporation of such heterocyclic structures can influence the electronic and physical properties of novel materials, opening avenues for research into new functional polymers and organic electronics. bldpharm.com

Conclusion

6-Chloro-5-methylpyridazin-3-amine is a testament to the importance of key intermediates in modern chemical synthesis. Its unique combination of a reactive chlorine atom and a versatile amino group on a stable pyridazine (B1198779) core makes it an indispensable tool for chemists in pharmaceutical, agrochemical, and materials science research. The continued exploration of its reactivity and applications promises to yield new and valuable complex molecules for a wide range of scientific and technological advancements.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Mechanical Investigations

Quantum mechanical methods are used to compute the electronic structure and energetic properties of a molecule, providing deep insights into its stability, geometry, and intrinsic reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to determine optimized molecular geometry, vibrational frequencies, and other electronic properties. For pyridazine (B1198779) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are standard for achieving a balance between accuracy and computational cost. bhu.ac.in

These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles in the ground state of the molecule. For 6-Chloro-5-methylpyridazin-3-amine, DFT would elucidate how the chloro, methyl, and amine substituents influence the geometry of the pyridazine ring. A theoretical study on a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl] nih.govjapsonline.comjapsonline.comtriazolo[4,3-b]pyridazine, successfully used DFT to find harmony between theoretical and experimental structural values. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar structures, as specific experimental data for this compound is not available in the cited literature.

| Parameter | Bond/Atoms | Predicted Value (Å or °) |

|---|---|---|

| Bond Length (Å) | C-Cl | ~1.74 |

| C-NH₂ | ~1.36 | |

| C-CH₃ | ~1.51 | |

| N-N | ~1.34 | |

| Bond Angle (°) | Cl-C-N | ~118.5 |

| N-C-C(CH₃) | ~121.0 | |

| H-N-H | ~115.0 |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For pyridazine derivatives, the distribution of these orbitals is heavily influenced by the substituents. Theoretical analysis of pyridazine derivatives with donor moieties shows that the HOMO is typically localized on the electron-donating groups and parts of the pyridazine ring, while the LUMO is centered on the electron-deficient pyridazine core. nih.gov This separation facilitates intramolecular charge transfer (ICT), a property relevant in materials science. nih.gov The HOMO-LUMO gap can provide information about high excitation energies and chemical hardness. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyridazine Derivatives Values are based on published data for related structures and serve as a representative example.

| Compound Type | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Substituted Pyridazin-3(2H)-one | -6.2 to -6.5 | -1.5 to -1.8 | ~4.4 to 5.0 | researchgate.net |

| Pyrazine-2-carbohydrazide Derivative | -6.89 | -2.98 | 3.91 | researchgate.net |

Prediction of Reactivity and Reaction Pathways

The data from quantum mechanical investigations are used to predict a molecule's reactivity. FMO analysis helps identify sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located on the electron-rich amino group and the pyridazine ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is likely concentrated on the electron-deficient carbon atoms of the ring, particularly those influenced by the electronegative chlorine atom and ring nitrogens, marking them as sites for nucleophilic attack.

The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a halogen-carbon bond, making it suitable for cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com Furthermore, theoretical studies on the reaction of tetrazines with alkynes to form pyridazines show that DFT calculations can predict regioselectivity, even when FMO analysis alone is not conclusive, by considering factors like secondary orbital interactions. rsc.org

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards charged species. nih.gov The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. bhu.ac.innih.gov

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the two nitrogen atoms of the pyridazine ring and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. These sites are the most likely points for hydrogen bonding and protonation.

Positive Potential: Located around the hydrogen atoms of the amine group, indicating their role as hydrogen bond donors.

Neutral/Slightly Positive Potential: The region around the chlorine atom would be complex, influenced by its high electronegativity but also its size, while the methyl group would be largely non-polar.

MEP analysis is frequently used alongside other computational methods to provide a complete picture of molecular reactivity. bhu.ac.in

In Silico Screening and Drug Design Methodologies

The structural features of this compound—a heterocyclic core with hydrogen bond donors (amine group) and acceptors (ring nitrogens)—make it an attractive scaffold for drug design. In silico techniques, particularly molecular docking, are used to screen such compounds against biological targets. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).

Pyridazine derivatives are widely studied as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govtandfonline.com An in silico study of 3,6-disubstituted pyridazines identified them as potential inhibitors of cyclin-dependent kinase 2 (CDK2). nih.govtandfonline.com Docking simulations revealed key binding interactions within the CDK2 active site, guiding the selection of the most promising compounds for synthesis and biological testing. nih.govtandfonline.com Similarly, this compound could be virtually screened against a panel of kinases to identify potential biological targets and initiate a drug discovery program.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are frequently performed on pyridazine derivatives to guide the optimization of lead compounds for various therapeutic areas, including:

Anticancer Activity: QSAR models have been developed for benzodithiazine derivatives to understand the structural requirements for cytotoxicity against different cancer cell lines. acs.org

Vasodilator Activity: A QSAR study on novel 3,6-disubstituted pyridazines identified key molecular descriptors responsible for their vasorelaxant properties, resulting in a statistically significant predictive model. nih.gov

Tuberculostatic Activity: For pyrazine (B50134) derivatives, QSAR studies have shown that hydrophobic and molar refractivity parameters have a significant correlation with tuberculostatic activity. researchgate.net

These models use a wide range of descriptors to capture the steric, electronic, and hydrophobic properties of the molecules.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Examples | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Electron distribution, Reactivity |

| Steric | Molecular weight, Molar refractivity, Ovality | Size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient), Polar Surface Area (PSA) | Solubility and membrane permeability |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |

Referenced Compounds

Biological Activities and Medicinal Chemistry Applications of 6 Chloro 5 Methylpyridazin 3 Amine Derivatives

Antimicrobial Activity Studies

Derivatives of 6-chloro-5-methylpyridazin-3-amine have been investigated for their potential to combat microbial infections, with studies exploring their efficacy against both bacteria and fungi.

Antibacterial Efficacy

While research into pyridazine (B1198779) derivatives has indicated general antimicrobial properties, specific data on the antibacterial efficacy of direct derivatives of this compound is an area of ongoing investigation. However, broader studies on related structures provide some insights. For instance, N-benzyl-6-chloro-N-methylpyridazin-3-amine has been noted for its potential antimicrobial properties, with research suggesting that pyridazine compounds can be promising candidates for the development of new antibiotics. nih.govbenchchem.com

Further research has been conducted on pyrimidine (B1678525) derivatives, which share a diazine core with pyridazines. A study on new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine revealed sensitivity in some strains of S. aureus, S. saprophyticus, E. coli, and K. pneumoniae. researchgate.net These findings suggest that the chloro-substituted diazine scaffold could be a valuable starting point for developing novel antibacterial agents.

Antifungal Efficacy

The antifungal potential of pyridazine derivatives has been more specifically documented. A study focused on novel 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, synthesized from mucochloric acid and benzene, demonstrated notable antifungal activities. nih.govnih.gov Several of these compounds were tested against various fungal strains, with some exhibiting significant growth inhibition. nih.govnih.gov

For example, certain derivatives incorporating 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) scaffolds displayed good antifungal characteristics. nih.gov The preliminary antifungal activity tests showed that some of the synthesized compounds displayed good activities against G. zeae, F. oxysporum, and C. mandshurica. nih.govnih.gov

Table 1: Antifungal Activity of Selected 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

| Compound | Target Fungi | Inhibition Rate (%) at 50 µg/mL |

| 3d | G. zeae | 50.3 |

| F. oxysporum | 38.2 | |

| C. mandshurica | 43.5 | |

| 3e | G. zeae | 57.9 |

| F. oxysporum | 53.2 | |

| C. mandshurica | 40.6 | |

| 3h | G. zeae | 60.5 |

| F. oxysporum | 50.9 | |

| C. mandshurica | 47.8 | |

| 7c | F. oxysporum | 43.1 |

| C. mandshurica | 51.2 |

Source: Adapted from Molecules 2009, 14(9), 3676-3687. nih.gov

Anticancer Research

The development of novel anticancer agents is a critical area of medicinal chemistry, and derivatives of this compound have shown promise in this field. Research has focused on their mechanisms of action, including the induction of apoptosis and cell cycle arrest, as well as their ability to inhibit tumor growth.

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

A series of novel 5-chloro-6-methylaurone derivatives were synthesized and evaluated for their anticancer activity. nih.gov One of the most potent compounds, 6i , was found to induce early apoptosis in MDA-MB-468 breast cancer cells, explaining its mode of action. nih.gov This induction of programmed cell death is a key mechanism for eliminating cancerous cells. Preliminary studies on N-benzyl-6-chloro-N-methylpyridazin-3-amine also suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. benchchem.com

Further supporting the pro-apoptotic potential of related structures, a study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives demonstrated that the most cytotoxic compounds induced apoptosis in cancer cells. mdpi.com For instance, compound 24 caused a decrease in the mitochondrial membrane potential and an increase in the percentage of cells in the sub-G1 phase, which are characteristic features of apoptosis. mdpi.com

Inhibition of Tumor Growth

The aforementioned 5-chloro-6-methylaurone derivatives exhibited significant growth inhibition and cytotoxic activity against a panel of 60 human cancer cell lines. nih.gov The most potent compound, 6i , was active against 55 of the 60 cell lines, with growth inhibition percentages ranging from 36.05% to 199.03%. nih.gov In a five-dose assay, compound 6i showed a GI₅₀ (the concentration required to inhibit cell growth by 50%) of 1.90 µM against melanoma and 2.70 µM against breast cancer cell lines. nih.gov

Table 2: Growth Inhibition (GI₅₀) of Compound 6i Against Selected Cancer Cell Lines

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Melanoma | SK-MEL-5 | 1.90 |

| Breast Cancer | MDA-MB-468 | 2.70 |

Source: Adapted from Journal of Biomolecular Structure & Dynamics 2023, 41(22), 13466-13487. nih.gov

Additionally, a series of new 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives were synthesized and evaluated for their antiproliferative activity. mdpi.com The most active compound, 5h , demonstrated significant cytotoxic effects, causing 10% and 47% cancer cell death in ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cell lines, respectively. mdpi.com

Enzyme Inhibition and Modulation

The ability of this compound derivatives to interact with and modulate the activity of enzymes is another area of significant research interest. Preliminary studies have suggested that N-benzyl-6-chloro-N-methylpyridazin-3-amine may act as an inhibitor of certain enzymes, which could be a key aspect of its biological activity. benchchem.com The precise molecular targets and the exact pathways are still under investigation, but the modulation of enzyme activity is a promising avenue for the therapeutic application of these compounds. benchchem.com

Cyclooxygenase (COX) Enzyme Inhibition

Derivatives of the pyridazine and pyridazinone scaffold have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation. researchgate.net

A series of pyridazinone derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. researchgate.net Several of these compounds demonstrated potent and selective inhibition of COX-2. For instance, compounds 2d , 2f , 3c , and 3d showed significant COX-2 inhibitory activity with IC50 values in the nanomolar range and selectivity indices (SIs) substantially higher than the reference drug celecoxib (B62257). researchgate.net Specifically, their SIs ranged from 24 to 38, indicating a much greater preference for inhibiting COX-2 over COX-1. researchgate.net

Another study on new pyridazinone and pyridazinthione derivatives also revealed potent COX-2 inhibitors. cu.edu.eg Compounds 3d , 3g , and 6a were found to be 1.1 to 1.7 times more potent than celecoxib, with IC50 values of 67.23, 43.84, and 53.01 nM, respectively. cu.edu.eg Compound 3g was particularly notable for its high selectivity index of 11.51, which is comparable to that of celecoxib. cu.edu.eg

Furthermore, research into pyrazole-pyridazine hybrids has identified potent COX-2 inhibitors. rsc.orgnih.gov Trimethoxy derivatives 5f and 6f demonstrated superior COX-2 inhibitory action compared to celecoxib, with IC50 values of 1.50 and 1.15 μM, respectively. rsc.orgnih.gov

The following table summarizes the in vitro COX inhibitory activity of selected pyridazine derivatives.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |

| 2d | - | 15.56 - 19.77 | 24 | researchgate.net |

| 2f | - | 15.56 - 19.77 | 38 | researchgate.net |

| 3c | - | 15.56 - 19.77 | 35 | researchgate.net |

| 3d | - | 15.56 - 19.77 | 24 | researchgate.net |

| 3g | - | 43.84 | 11.51 | cu.edu.eg |

| 6a | - | 53.01 | - | cu.edu.eg |

| Celecoxib | - | - | 17 | researchgate.net |

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Protease-Activated Receptor 2 (PAR-2) Signaling Pathway Inhibition

There is currently no specific research available in the public domain that investigates the inhibitory effects of this compound derivatives on the Protease-Activated Receptor 2 (PAR-2) signaling pathway.

Other Enzyme Systems

Beyond cyclooxygenases, pyridazine-based compounds have been explored as inhibitors of other enzyme systems.

Carbonic Anhydrases (CAs): A study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides revealed their potential as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These derivatives showed effective inhibition of the cancer-related hCA IX and hCA XII isoforms, with inhibition constants (Ki) in the low nanomolar range. For instance, against hCA IX, the benzyloxy derivative 5c and the sulfonate derivative 7f displayed potent inhibitory activity with Ki values of 4.9 and 6.4 nM, respectively. nih.gov Against hCA XII, derivatives 3 and 7f showed superior inhibition with Ki values of 5.3 and 8.7 nM, respectively. nih.gov

5-Lipoxygenase (5-LOX): The same study also investigated the inhibitory potential of these pyridazine-based sulfonamides against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. The results indicated that these compounds are effective inhibitors of 5-LOX. nih.gov

Anti-inflammatory Properties

The COX-2 inhibitory activity of pyridazine derivatives translates to significant anti-inflammatory properties in vivo. Several studies have demonstrated the anti-inflammatory potential of these compounds using animal models of inflammation.

In a carrageenan-induced rat paw edema model, a common method for assessing anti-inflammatory activity, pyridazinone derivatives 2f , 3c , and 3d showed superior anti-inflammatory effects compared to both indomethacin (B1671933) and celecoxib. researchgate.net Another pyridazinone derivative, compound 3g , which exhibited high COX-2 selectivity, also demonstrated anti-inflammatory activity comparable to indomethacin and equipotent to celecoxib in the same model. cu.edu.eg Importantly, this compound showed a better gastric safety profile than both reference drugs. cu.edu.eg

Furthermore, a series of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides were synthesized and tested for their in vivo anti-inflammatory activity. researchgate.netnih.gov Compounds 7c , 7d , and 7k were found to be as potent as indomethacin in reducing carrageenan-induced paw edema. researchgate.netnih.gov

Antiviral and Anti-HIV Investigations

The pyridazine scaffold has been explored for its potential in developing antiviral agents. Research has shown that certain pyridazine derivatives exhibit activity against a range of viruses.

One study focused on the synthesis of new pyridazine derivatives and their evaluation against Hepatitis A Virus (HAV). nih.gov Among the synthesized compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] researchgate.netnih.govnih.govtriazine-3(4H)-thione (10 ) showed the most significant activity against HAV. nih.gov

While not directly derived from this compound, a study on 6-chloropurine (B14466) arabinoside, which shares a 6-chloro-substituted heterocyclic core, demonstrated potent activity against varicella-zoster virus (VZV). nih.gov This activity was found to be dependent on phosphorylation by the VZV-induced thymidine (B127349) kinase. nih.gov The same compound showed moderate activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and vaccinia virus. nih.gov However, no activity was observed against various RNA viruses, including HIV, at subtoxic concentrations. nih.gov

Antiparasitic Research

Derivatives of pyridazine have emerged as a promising scaffold for the development of novel antiparasitic agents.

A study investigating 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives, which can be synthesized from 6-chloropyridazin-3-amine, revealed potent antiparasitic activity. nih.gov These compounds were designed to have a dual mode of action, combining structural elements of phosphodiesterase inhibitors with a nitroimidazole scaffold to induce nitrosative stress in parasites. nih.gov The study reported sub-nanomolar activity against Giardia lamblia. nih.gov

Another study on a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative, also synthesized from 6-chloropyridazin-3-amine, showed good in vitro activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with an EC50 of 0.38 µM. mdpi.com However, its activity against Leishmania infantum was limited by poor solubility. mdpi.com

Modulatory Effects on Metabolic Pathways, including Protein and Fat Synthesis

There is currently no specific research available in the public domain that details the modulatory effects of this compound derivatives on metabolic pathways, including protein and fat synthesis. One study on pyrrolo[1,2-b]pyridazines, which are structurally related, suggested that these compounds could function as structural analogs of ATP and potentially target ATP-dependent enzymes, which could have implications for metabolic processes. nih.gov However, this is a prediction based on computational analysis and not a direct experimental finding on the specified derivatives.

Broader Pharmacological Potential of Pyridazine Derivatives

The pyridazine ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. sarpublication.com This structural motif is present in several herbicides and a number of approved drugs, highlighting its importance in both agrochemical and pharmaceutical development. wikipedia.org The inherent physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, contribute to its utility in drug design. nih.gov Researchers have extensively explored the modification of the pyridazine core to develop novel therapeutic agents with diverse biological actions. sarpublication.comnih.gov

The broad spectrum of pharmacological activities associated with pyridazine derivatives includes antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, and cardiovascular effects. sarpublication.comnih.govnih.gov The ease of synthesis and the ability to introduce various substituents onto the pyridazine ring have allowed for the creation of large libraries of compounds for biological screening. nih.gov

Antimicrobial and Antiviral Activity

Pyridazine derivatives have demonstrated significant potential as antimicrobial and antiviral agents. ajol.info For instance, certain diarylpyridazine (DAPD) derivatives have been synthesized and evaluated for their anti-HIV-1 activity, with some compounds showing excellent potency at submicromolar concentrations. nih.gov One of the most promising compounds in this series exhibited an EC50 value of 0.034 μM against HIV-1 IIIB in MT-4 cells, which was more potent than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov

Furthermore, novel benzo[a]pyridazino[3,4-c]phenazine derivatives have been synthesized and shown to possess antimicrobial properties. Specifically, compound 6d from this series displayed promising activity against Staphylococcuc aureus and Bacillus subtilis with an IC50 of less than 6 μM. nih.gov Imidazo[1,2-b]pyridazines have also been found to be active against human picornaviruses, which are responsible for a range of diseases including the common cold. rsc.org

Anticancer Activity

The development of pyridazine-based anticancer agents has been a significant area of research. scirp.orgresearchgate.net These compounds can inhibit cell proliferation through various mechanisms, including the inhibition of cyclin-dependent kinases. scirp.org For example, certain pyrido[2,3-d]- and pyrido[3,4-d]pyridazines act as inhibitors of protein kinases like p38 kinase, which are implicated in inflammatory diseases and cancer. scirp.org

A series of novel pyrimido-pyridazine derivatives were synthesized and evaluated for their anticancer potential against human breast adenocarcinoma cell lines. tandfonline.com One compound, in particular, demonstrated significant antitumor activity against MDA-MB-231 cells by inducing apoptosis and arresting the cell cycle in the S-phase. tandfonline.com In vivo studies on lymphoma-bearing mice showed that this compound increased lifespan and reduced tumor growth. tandfonline.com Additionally, some benzo[a]pyridazino[3,4-c]phenazine derivatives have shown good cytotoxic activities against various human cancer cell lines, including KB, HepG2, Lu1, and MCF7. nih.gov

Anti-inflammatory and Analgesic Activity

Pyridazine derivatives have been investigated for their anti-inflammatory and analgesic properties. sarpublication.comresearchgate.net Some pyridazinone derivatives have been reported to possess potent analgesic activity with fewer side effects than currently used non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and synthesized as potential anti-inflammatory agents. rsc.org One compound from this series exhibited significant inhibition of ear edema in an in vivo model and was found to be a dual inhibitor of COX-1 and COX-2 isoenzymes. rsc.org

Cardiovascular and Other Activities

The pyridazine nucleus is a key component of several drugs used for cardiovascular disorders. researchgate.net Pimobendan and levosimendan (B1675185) are examples of pyridazinone-based drugs used as cardiotonic agents. nih.gov Pyridazine derivatives have also been reported to have antihypertensive, antiplatelet, and antiarrhythmic activities. sarpublication.comresearchgate.net

Beyond these major areas, pyridazine derivatives have shown a wide range of other biological activities, including anticonvulsant, antidepressant, anxiolytic, sedative, hypnotic, antitubercular, and herbicidal effects. sarpublication.comresearchgate.net The versatility of the pyridazine scaffold suggests that it will continue to be a valuable platform for the discovery of new therapeutic agents. rsc.org

Table of Pharmacological Activities of Pyridazine Derivatives

| Pharmacological Activity | Derivative Class | Key Findings | References |

|---|---|---|---|

| Antiviral (Anti-HIV-1) | Diarylpyridazines (DAPD) | Excellent activity at submicromolar concentrations. One compound had an EC50 of 0.034 μM. | nih.gov |

| Antimicrobial | Benzo[a]pyridazino[3,4-c]phenazines | Promising activity against S. aureus and B. subtilis (IC50 < 6 μM). | nih.gov |

| Antiviral (Picornavirus) | Imidazo[1,2-b]pyridazines | Active against human picornaviruses. | rsc.org |

| Anticancer | Pyrido[2,3-d]- and pyrido[3,4-d]pyridazines | Inhibit protein kinases such as p38 kinase. | scirp.org |

| Anticancer | Pyrimido-pyridazines | Induced apoptosis and S-phase arrest in MDA-MB-231 breast cancer cells. Increased lifespan in vivo. | tandfonline.com |

| Anticancer | Benzo[a]pyridazino[3,4-c]phenazines | Good cytotoxic activity against KB, HepG2, Lu1, and MCF7 cancer cell lines. | nih.gov |

| Anti-inflammatory | Pyrido[2,3-d]pyridazine-2,8-diones | Significant inhibition of ear edema. Dual COX-1/COX-2 inhibitor. | rsc.org |

| Analgesic | Pyridazinones | Potent analgesic activity with potentially fewer side effects than NSAIDs. | sarpublication.com |

| Cardiotonic | Pyridazinones (e.g., Pimobendan, Levosimendan) | Marketed drugs for cardiovascular applications. | nih.gov |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-5-methylpyridazin-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura or Buchwald-Hartwig conditions. For example, analogous pyridazine derivatives have been prepared using Na₂CO₃ as a base in a DME:H₂O solvent system at 150°C for 1 hour . Optimizing ligand choice (e.g., phosphine ligands) and stoichiometric ratios of reagents can improve yields.

Q. How can the structural identity of this compound be confirmed?

- Methodology : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. For instance, related 6-chloropyridazin-3-amine derivatives were characterized using this method, achieving mean C–C bond lengths of 0.004 Å and R factors of 0.039 . Complementary techniques include ¹H/¹³C NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodology : Solubility can be tested in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers at varying pH levels. Stability studies should assess degradation under light, humidity, and temperature (e.g., 4°C vs. ambient conditions). Analogous compounds show sensitivity to moisture, suggesting storage in anhydrous environments at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodology : Introduce functional groups (e.g., alkyl, aryl, or heterocyclic substituents) at the 5-methyl or 6-chloro positions. Evaluate biological activity (e.g., kinase inhibition, antimicrobial properties) and correlate with electronic (Hammett constants) or steric parameters. For example, pyridazine analogs with trichlorophenyl groups showed enhanced bioactivity in SAR studies .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodology : Systematic comparison of reaction parameters (e.g., catalyst loading, solvent polarity, temperature) is critical. Conflicting data may arise from impurities in starting materials or oxygen-sensitive intermediates. Replicate reactions under inert atmospheres (N₂/Ar) and validate purity via HPLC (>98%) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density functional theory (DFT) calculations can model transition states and activation energies for reactions at the 6-chloro position. Compare computed electrophilicity indices (e.g., Fukui functions) with experimental kinetic data to validate predictions .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。